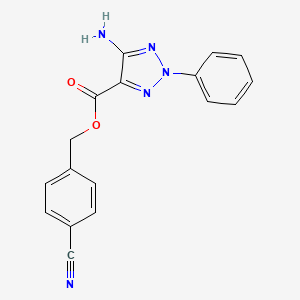![molecular formula C22H25N3O2 B6080013 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080013.png)
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of drug discovery and development.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This leads to a decrease in enzyme activity and subsequently, a decrease in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine exhibits anti-cancer, anti-inflammatory, and anti-platelet effects. It has also been found to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, its limited availability and high cost may pose a challenge for researchers. Additionally, the compound's stability and solubility may also affect its use in lab experiments.
Orientations Futures
Future research on 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine could focus on its potential as a drug candidate for specific diseases, such as cancer and cardiovascular disorders. Further studies could also investigate the compound's mechanism of action and potential side effects. Additionally, research could be conducted to optimize the synthesis method of this compound to make it more cost-effective and readily available for scientific research.
Conclusion:
In conclusion, 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine is a promising compound with potential applications in drug discovery and development. Its inhibitory activity against enzymes and positive effects on the cardiovascular system make it a potential candidate for the treatment of various diseases. However, further research is required to fully understand its mechanism of action, biochemical and physiological effects, and potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine involves the reaction of 4-methoxybenzylamine with 3-(1H-pyrazol-1-yl)benzaldehyde in the presence of morpholine and acetic acid. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine has been studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against several enzymes, including tyrosine kinase and phosphodiesterase. This makes it a potential candidate for the treatment of various diseases, such as cancer and cardiovascular disorders.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(3-pyrazol-1-ylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-26-21-8-6-18(7-9-21)15-22-17-24(12-13-27-22)16-19-4-2-5-20(14-19)25-11-3-10-23-25/h2-11,14,22H,12-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBJJIKSAYRZTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)CC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-chlorophenyl)urea](/img/structure/B6079937.png)
![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6079939.png)

![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)
![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide](/img/structure/B6079952.png)
![2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6079957.png)
![N-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6079963.png)

![N'-(5-bromo-2-hydroxybenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6079986.png)
![1-(3-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6079991.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6079999.png)
![4-[(3-nitrophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-ol](/img/structure/B6080005.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B6080019.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B6080027.png)